molecular formula C18H19NO4S B13728435 ((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline

((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline

Katalognummer: B13728435
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: AVPQVWDPMZOMDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline is a complex organic compound that features a biphenyl structure with a sulfonyl group and a proline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline typically involves multiple steps. One common approach is to start with the synthesis of 4’-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride, which is then reacted with proline under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Analyse Chemischer Reaktionen

Types of Reactions

((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts such as aluminum chloride or iron(III) chloride are often used in electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism by which ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function or altering their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids, further influencing protein behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbiphenyl: Lacks the sulfonyl and proline groups, making it less reactive and versatile.

    Biphenyl-4-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group, leading to different chemical properties.

    Proline derivatives: Various proline derivatives exist, but the presence of the biphenyl-sulfonyl group in ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline makes it unique.

Uniqueness

The combination of the biphenyl, sulfonyl, and proline moieties in ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline provides a unique set of chemical properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C18H19NO4S

Molekulargewicht

345.4 g/mol

IUPAC-Name

1-[4-(4-methylphenyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H19NO4S/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)24(22,23)19-12-2-3-17(19)18(20)21/h4-11,17H,2-3,12H2,1H3,(H,20,21)

InChI-Schlüssel

AVPQVWDPMZOMDT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.